
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol is a heterocyclic organic compound that features a benzoxazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and subsequent cyclization to form the benzoxazole ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoxazole ring can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
- Oxidation of the hydroxymethyl group yields carboxylic acid derivatives.
- Reduction of the benzoxazole ring yields dihydrobenzoxazole derivatives.
- Substitution reactions yield a variety of functionalized benzoxazole derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the benzoxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Benzoxazole: Lacks the hydroxymethyl group but shares the core benzoxazole structure.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Hydroxymethylbenzimidazole: Similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
Uniqueness: 3-(Hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol is unique due to the presence of both the hydroxymethyl group and the benzoxazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-6,7-dihydro-1,2-benzoxazol-4-ol |
InChI |
InChI=1S/C8H9NO3/c10-4-5-8-6(11)2-1-3-7(8)12-9-5/h2,10-11H,1,3-4H2 |
Clave InChI |
OPDIMAWSPSGZHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=C1)O)C(=NO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)

![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)


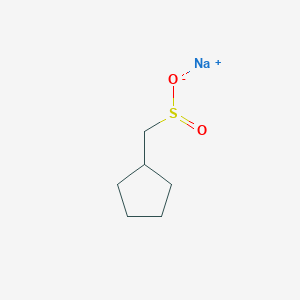
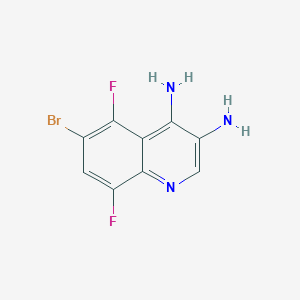
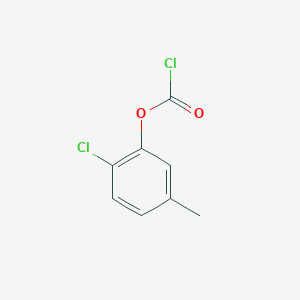
![{8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13220933.png)

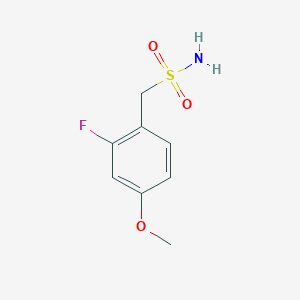
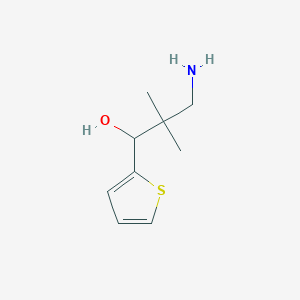
![3-[(1H-Pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13220945.png)
